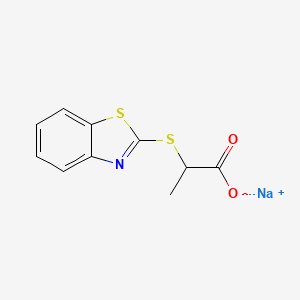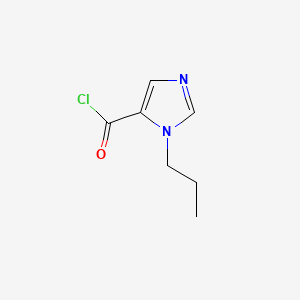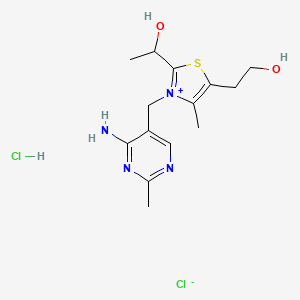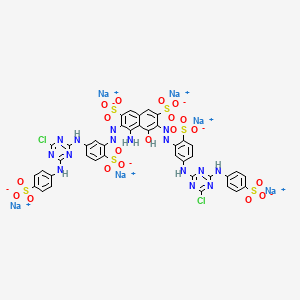
2,3-DIFLUORO-4-HEPTYL-4''-PENTYLTERPHENYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL: is a synthetic organic compound with the molecular formula C30H36F2 It is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a heptyl group at the 4 position, and a pentyl group at the 4’’ position of the terphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the terphenyl core.
Alkylation: Attachment of heptyl and pentyl groups at the 4 and 4’’ positions, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms and alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems
Industry: In the industrial sector, 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL involves its interaction with molecular targets in biological systems. The fluorine atoms and alkyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
- 2,3-DIFLUORO-4-HEPTYLTERPHENYL
- 2,3-DIFLUORO-4-PENTYLTERPHENYL
- 4-HEPTYL-4’'-PENTYLTERPHENYL
Uniqueness: 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL is unique due to the specific combination of fluorine atoms and alkyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired, such as in the development of new materials and pharmaceuticals.
Properties
CAS No. |
121218-90-4 |
|---|---|
Molecular Formula |
C30H38F2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-(1,2-difluoro-3-heptylcyclohexa-2,4-dien-1-yl)-4-pentyl-1-phenylbenzene |
InChI |
InChI=1S/C30H38F2/c1-3-5-7-8-11-18-26-19-14-22-30(32,29(26)31)28-23-24(15-10-6-4-2)20-21-27(28)25-16-12-9-13-17-25/h9,12-14,16-17,19-21,23H,3-8,10-11,15,18,22H2,1-2H3 |
InChI Key |
RZTSCMBXCPGSJP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(CC=C1)(C2=C(C=CC(=C2)CCCCC)C3=CC=CC=C3)F)F |
Canonical SMILES |
CCCCCCCC1=C(C(CC=C1)(C2=C(C=CC(=C2)CCCCC)C3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)





![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)




